molecular formula C12H10ClFN2O2S B1518974 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide CAS No. 1037132-84-5

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Cat. No.: B1518974
CAS No.: 1037132-84-5
M. Wt: 300.74 g/mol
InChI Key: LXJPXGCCEBXVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro and fluoro-substituted phenyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves the following steps:

  • Nitration: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group, forming 3-chloro-4-fluoronitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 3-chloro-4-fluoroaniline.

  • Sulfonation: The amino group is sulfonated to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amines and amides.

  • Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is similar to other compounds that contain phenyl sulfonamide groups, such as sulfonamide antibiotics and various dyes. its unique combination of chloro and fluoro substituents on the phenyl ring sets it apart from these compounds. Other similar compounds include:

  • Sulfonamide Antibiotics: These compounds are used to treat bacterial infections.

  • Dyes and Pigments: These compounds are used in the textile and printing industries.

Properties

IUPAC Name

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJPXGCCEBXVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.